molecular formula C8H11NO2 B12090472 2-(Aminomethyl)-3-methoxyphenol CAS No. 822520-00-3

2-(Aminomethyl)-3-methoxyphenol

Katalognummer: B12090472
CAS-Nummer: 822520-00-3
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: FLSOMGPWKREWBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)-3-methoxyphenol is an organic compound with the molecular formula C8H11NO2 It is characterized by the presence of an aminomethyl group (-CH2NH2) attached to a phenol ring substituted with a methoxy group (-OCH3)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-methoxyphenol can be achieved through several methods. One common approach involves the reaction of 3-methoxyphenol with formaldehyde and ammonia under acidic conditions. This Mannich reaction results in the formation of the desired aminomethyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as the preparation of reactants, the controlled addition of reagents, and the purification of the final product through techniques like crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-3-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)-3-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-3-methoxyphenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Aminomethyl)phenol: Lacks the methoxy group, which may result in different chemical and biological properties.

    3-Methoxyphenol:

    4-(Aminomethyl)-2-methoxyphenol: Similar structure but with different substitution pattern, leading to variations in reactivity and biological activity.

Uniqueness

2-(Aminomethyl)-3-methoxyphenol is unique due to the presence of both the aminomethyl and methoxy groups on the phenol ring

Eigenschaften

CAS-Nummer

822520-00-3

Molekularformel

C8H11NO2

Molekulargewicht

153.18 g/mol

IUPAC-Name

2-(aminomethyl)-3-methoxyphenol

InChI

InChI=1S/C8H11NO2/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4,10H,5,9H2,1H3

InChI-Schlüssel

FLSOMGPWKREWBB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.